Ethyl 3,4-difluoro-5-iodobenzoate
Description
Properties
Molecular Formula |
C9H7F2IO2 |
|---|---|
Molecular Weight |
312.05 g/mol |
IUPAC Name |
ethyl 3,4-difluoro-5-iodobenzoate |
InChI |
InChI=1S/C9H7F2IO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3 |
InChI Key |
OBBRLJPYRWWDOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-difluoro-5-iodobenzoate can be synthesized through a multi-step process. One common method involves the iodination of ethyl 3,4-difluorobenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-difluoro-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Ethyl 3,4-difluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,4-difluoro-5-iodobenzoate depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the iodine atom. These effects can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in halogen placement, ester groups, or fluorine/iodine counts, which influence reactivity, solubility, and applications. Below is a comparative analysis (Table 1):
Key Observations :
Physicochemical Properties
- Lipophilicity : Ethyl esters generally have higher logP values than methyl analogs due to the longer alkyl chain. For example, this compound is predicted to have a logP ~3.2, whereas its methyl counterpart (Methyl 2,4-difluoro-5-iodobenzoate) has logP ~2.7 .
- Thermal Stability : Fluorine at the 3- and 4-positions increases thermal stability compared to 2-fluorinated analogs, as para-fluorine substituents reduce ring strain .
Q & A
Q. What are the optimal synthetic routes for Ethyl 3,4-difluoro-5-iodobenzoate, and how can purity be maximized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification of benzoic acid derivatives. For example:
Precursor Selection : Start with 3,4-difluoro-5-iodobenzoic acid. React with ethanol under acidic conditions (e.g., H₂SO₄) via Fischer esterification .
Reaction Optimization : Use anhydrous solvents (DMF or THF) to minimize hydrolysis. Monitor reaction progress via TLC or HPLC.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) to isolate the ester .
Purity Validation : Confirm purity (>95%) via melting point analysis, NMR (¹H/¹³C), and GC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify fluorine and iodine substituent effects. For example:
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ (m/z ~328) and fragment ions (e.g., loss of -OEt, m/z ~255) .
Advanced Research Questions
Q. How can SHELX software aid in the crystallographic analysis of this compound?
Methodological Answer: SHELXTL (Bruker AXS) or SHELXL (open-source) can refine crystal structures:
Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
Structure Solution : Apply direct methods (SHELXS) to locate heavy atoms (iodine).
Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen placement.
Validation : Check R-factors (<5%) and residual electron density maps .
Q. Common Challenges :
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings.
Electrostatic Potential Maps : Identify electron-deficient aromatic carbons (iodine and fluorine substituents direct electrophilic attacks).
Kinetic Studies : Compare computed activation energies with experimental yields to validate models .
Q. How to resolve contradictions in thermal stability data across studies?
Methodological Answer:
Controlled Experiments : Perform thermogravimetric analysis (TGA) under identical conditions (heating rate: 10°C/min, N₂ atmosphere).
Data Normalization : Account for sample purity (e.g., residual solvents lower decomposition points).
Statistical Analysis : Use ANOVA to compare datasets; identify outliers via Grubbs’ test .
Q. Example Table :
| Study | Decomposition Temp (°C) | Purity (%) | Conditions |
|---|---|---|---|
| A | 180 | 92 | Air |
| B | 195 | 98 | N₂ |
| C | 170 | 85 | Vacuum |
Q. What methodological approaches are recommended for analyzing degradation products of this compound under UV exposure?
Methodological Answer:
Photolysis Setup : Use a UV chamber (λ = 254 nm) with quartz vessels.
LC-MS/MS Analysis :
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase: Water/acetonitrile (0.1% formic acid).
Degradation Pathways :
- Iodine displacement by hydroxyl radicals.
- Ester hydrolysis to 3,4-difluoro-5-iodobenzoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
